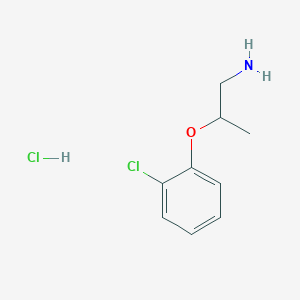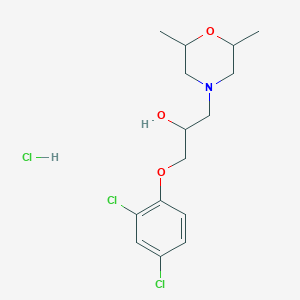![molecular formula C22H13Cl2N3 B2612377 1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901006-27-7](/img/structure/B2612377.png)
1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline” belongs to a class of compounds known as heterocyclic compounds, which contain a ring structure that includes atoms of at least two different elements . In this case, the compound contains carbon, hydrogen, nitrogen, and chlorine atoms.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Heterotricycles and Pyrazoloquinolones : A foundational aspect of research on 1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline derivatives involves their synthesis. Nagarajan and Shah (1992) detailed the synthesis of pyrazolo[3,4-c]quinoline derivatives through reduction and thermal cyclization of nitrophenylpyrazole carboxylates, leading to amino derivatives and cyclic hydroxamic acids, highlighting the chemical versatility and synthetic accessibility of these compounds ChemInform.
Applications in Material Science
Corrosion Inhibition : Saraswat and Yadav (2020) investigated quinoxaline derivatives as corrosion inhibitors for mild steel in acidic medium, demonstrating their effectiveness in protecting against corrosion. This suggests potential applications of this compound derivatives in materials protection Journal of Molecular Liquids.
Photovoltaic Properties : The photovoltaic properties of quinoline derivatives have been studied by Zeyada, El-Nahass, and El-Shabaan (2016), who explored their applications in organic–inorganic photodiode fabrication. This research suggests that derivatives of this compound could have potential uses in solar energy conversion and photodiode technology Synthetic Metals.
Optical and Electronic Applications
- Optical Properties : Studies on the optical properties of pyrazoloquinoline derivatives, such as those conducted by Khachatryan, Boszczyk, and Tomasik (2006), reveal their potential for use in luminescent materials or optoelectronic devices. The research demonstrates how the substitution patterns on the quinoline ring can affect emission and absorption properties, suggesting applications in designing new materials for optical sensors or displays ChemInform.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,3-bis(4-chlorophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3/c23-15-7-5-14(6-8-15)21-19-13-25-20-4-2-1-3-18(20)22(19)27(26-21)17-11-9-16(24)10-12-17/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDKXUKPDTUZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-{1-[2-(cyclohex-1-en-1-yl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2612297.png)









![1-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2612313.png)
![7-(4-Benzylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2612314.png)

